molecular formula C3H9N3Si B126382 Azidotrimethylsilane CAS No. 4648-54-8

Azidotrimethylsilane

Cat. No.: B126382
CAS No.: 4648-54-8
M. Wt: 115.21 g/mol
InChI Key: SEDZOYHHAIAQIW-UHFFFAOYSA-N
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Description

Azidotrimethylsilane is an organosilicon compound with the chemical formula C₃H₉N₃Si. It is a colorless liquid that is widely used as a reagent in organic synthesis. This compound is known for its stability and slow decomposition even at elevated temperatures, making it a safer alternative to hydrazoic acid as an azide source .

Comparison with Similar Compounds

Azidotrimethylsilane is often compared with other azide sources such as hydrazoic acid and sodium azide. Unlike hydrazoic acid, this compound is more stable and safer to handle . Sodium azide, while also a common azide source, does not offer the same level of stability and ease of use in organic synthesis .

Similar Compounds

  • Hydrazoic acid
  • Sodium azide
  • Trimethylsilyl chloride (precursor)

This compound stands out due to its unique combination of stability, reactivity, and safety, making it a valuable reagent in various chemical processes.

Properties

IUPAC Name

azido(trimethyl)silane
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InChI

InChI=1S/C3H9N3Si/c1-7(2,3)6-5-4/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SEDZOYHHAIAQIW-UHFFFAOYSA-N
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Canonical SMILES

C[Si](C)(C)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H9N3Si
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DSSTOX Substance ID

DTXSID3063542
Record name Azidotrimethylsilane
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Molecular Weight

115.21 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Azidotrimethylsilane
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CAS No.

4648-54-8
Record name Azidotrimethylsilane
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Record name Azidotrimethylsilane
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Record name Silane, azidotrimethyl-
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Record name Azidotrimethylsilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azidotrimethylsilane
Reactant of Route 2
Azidotrimethylsilane
Customer
Q & A

A: Azidotrimethylsilane acts as a nucleophilic azide source. It reacts with various electrophiles, such as alkyl halides, epoxides, and activated alcohols, to replace the leaving group with an azide group (N₃). [, , , , ]

ANone: The azide group is a versatile functional group that can undergo various transformations, including:

  • Reduction to amines: This is commonly achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂). []
  • 1,3-Dipolar cycloaddition with alkynes ("Click" chemistry): This reaction, typically catalyzed by copper(I) salts, yields 1,2,3-triazoles, which are useful in various fields, including drug discovery and material science. [, , , ]
  • Reaction with thioacids: This leads to the formation of amidomethyl glycosides, although it may require harsh conditions or alternative strategies like the Staudinger reaction. []

A:

    A: this compound is commonly used in aprotic solvents like dichloromethane, tetrahydrofuran, N,N-dimethylformamide, and acetonitrile. [, , , ]

    A: Yes, this compound is considered highly toxic and should be handled with extreme caution. [] It decomposes explosively upon heating, and contact with acids can release highly toxic hydrogen azide gas. Proper safety measures, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment, are crucial.

    ANone: this compound is frequently employed with catalysts, especially in:

    • Copper-catalyzed azide-alkyne cycloaddition (CuAAC): Copper(I) salts like copper(I) iodide (CuI) are commonly used to accelerate the "click" reaction between azides and alkynes. [, , , ]
    • Lewis acid-catalyzed reactions: Lewis acids like boron trifluoride etherate (BF₃·OEt₂) can activate epoxides or promote azide addition to other substrates. [, ]
    • Solid acid catalysis: Heterogeneous catalysts like povidone-phosphotungstic acid can facilitate alcohol azidation using this compound. []

    ANone: Yes, several research papers demonstrate the use of this compound in regio- and stereoselective reactions:

    • Regioselective azidation of diols: The reaction of this compound with 1,2- and 1,3-diols under Mitsunobu conditions shows regioselectivity depending on the diol structure and reaction conditions. []
    • Stereospecific azidation of diols: The same Mitsunobu reaction with this compound also exhibits stereospecificity, preserving the stereochemistry of the starting diol. []
    • Stereoselective synthesis of (Z)-1-alkenyl azides: The reaction of trans-1,2-epoxyalkylsilanes with this compound in the presence of BF₃·OEt₂ yields (Z)-1-alkenyl azides stereoselectively. []

    A: Yes, one study utilized density functional theory (DFT) calculations to investigate the mechanism of the 1,3-dipolar cycloaddition reaction of this compound with nanographene. [] The calculations provided insights into the reaction pathway, energy barriers, and the influence of the nanographene structure on reactivity.

    ANone: While the provided research excerpts primarily focus on utilizing this compound itself, it's worth noting that modifying the trimethylsilyl group could potentially influence the reagent's reactivity and selectivity. For instance, using bulkier silyl groups might enhance stereoselectivity in certain reactions.

    ANone: this compound finds applications beyond traditional organic synthesis due to the versatility of the azide group.

    • Material science: The "click" reaction with azides introduced by this compound is valuable for synthesizing polymers, dendrimers, and other materials with tailored properties. []
    • Bioconjugation: Azides can be incorporated into biomolecules using this compound, enabling conjugation with various probes or functionalities for biological studies. []

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